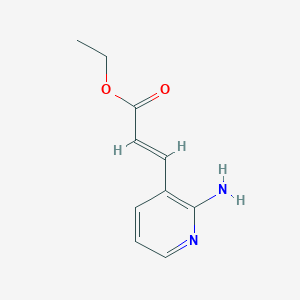

Ethyl 3-(2-aminopyridin-3-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Ethyl 3-(2-aminopyridin-3-yl)acrylate can be synthesized through various methods, including the regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to good yields of ethyl 2-[(alkylamino)(cyano)methyl] acrylates, as reported by Arfaoui and Amri (2009) (Arfaoui & Amri, 2009). This process illustrates the compound's accessibility for further chemical transformations.

Molecular Structure Analysis

The molecular structure of ethyl 3-(2-aminopyridin-3-yl)acrylate has been detailed through various analytical techniques, including X-ray crystallography, which offers insights into its stereochemistry and molecular conformation. Studies such as those by Matos et al. (2016) on similar molecules underscore the role of noncovalent interactions in stabilizing the molecular structure and facilitating self-assembly processes (Matos et al., 2016).

Aplicaciones Científicas De Investigación

Detoxification and Polymer Applications

Ethyl acrylate, including derivatives like Ethyl 3-(2-aminopyridin-3-yl)acrylate, plays a significant role in the field of polymer manufacturing. It's noteworthy for its reaction with glutathione (GSH) and protein, forming [14C]3-(glutathion-S-yl)ethylpropionate or covalently bound protein adducts, respectively. These reactions are crucial for understanding the detoxification mechanisms at low concentrations and the binding rates to various tissues, providing insights into its safety and applicability in polymer production (Potter & Tran, 1992).

Intermediate in Kinase Inhibitors

Ethyl 3-(2-aminopyridin-3-yl)acrylate derivatives have been identified as key intermediates in the synthesis of aurora 2 kinase inhibitors. The novel one-pot, three-component Wittig–S N Ar approach facilitates the efficient formation of new C(sp^2)–N and C(sp^2)–C(sp^2) double bonds, showcasing the compound's versatility in creating potent inhibitors for therapeutic use (Xu et al., 2015).

Polymerization and Material Science

Ethyl α-(aminomethyl)acrylate, structurally related to Ethyl 3-(2-aminopyridin-3-yl)acrylate, has been radically polymerized to yield pH/temperature-responsive materials. Such materials are pivotal for developing smart polymers that respond to environmental changes, highlighting the compound's potential in advanced material science applications (Kohsaka, Matsumoto, & Kitayama, 2015).

Reactivity and Synthesis

The reactivity of 2-aminopyridine with other compounds in the presence of ethyl acrylate has been extensively studied, leading to the synthesis of various complex molecules. Such reactions underline the role of Ethyl 3-(2-aminopyridin-3-yl)acrylate in facilitating diverse chemical syntheses, further expanding its utility in organic chemistry and drug development (Asadi et al., 2021).

Propiedades

IUPAC Name |

ethyl (E)-3-(2-aminopyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3,(H2,11,12)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDWGWHNSIAMNE-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-aminopyridin-3-yl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.